molecular formula C8H16N4 B13646239 n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine

n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine

Cat. No.: B13646239
M. Wt: 168.24 g/mol
InChI Key: IFNNVCQZQRFKJL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new medications .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and corrosion inhibitors .

Comparison with Similar Compounds

    1-Benzyl-1H-1,2,3-triazole: Similar in structure but with a benzyl group instead of an ethyl group.

    1-Methyl-1H-1,2,3-triazole: Contains a methyl group instead of an ethyl group.

    1-Phenyl-1H-1,2,3-triazole: Features a phenyl group in place of the ethyl group.

Uniqueness: The uniqueness of n-((1-Ethyl-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl group may enhance its lipophilicity and ability to penetrate biological membranes .

Biological Activity

n-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)propan-1-amine is a compound featuring a triazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant studies and data.

The compound's molecular formula is C9H18N4C_9H_{18}N_4, with a molecular weight of 182.26 g/mol. Its structure includes a triazole ring, which is known for its role in various biological applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing the 1,2,3-triazole structure have shown significant antiproliferative effects against various cancer cell lines.

Case Study:
A study synthesized several triazole derivatives and evaluated their anticancer properties. Among these, derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . The mechanism of action was primarily attributed to the inhibition of thymidylate synthase, an important enzyme in DNA synthesis.

CompoundCell LineIC50 (μM)
2-(4-((5-((2-isopropyl-5-methylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)phenolMCF-71.1
-HCT-1162.6
-HepG21.4

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research has indicated that triazole derivatives can exhibit significant activity against various bacterial strains.

Findings:
In one study, several synthesized triazole derivatives were tested against Escherichia coli and Staphylococcus aureus. Some compounds demonstrated effective inhibition against these pathogens .

CompoundBacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18

Mechanistic Insights

The biological activity of triazole derivatives is often linked to their ability to inhibit critical enzymes involved in cellular processes. For instance, the inhibition of thymidylate synthase not only affects DNA synthesis but also triggers apoptosis in cancer cells . Additionally, molecular docking studies have provided insights into how these compounds interact with target proteins at a molecular level .

Properties

Molecular Formula

C8H16N4

Molecular Weight

168.24 g/mol

IUPAC Name

N-[(1-ethyltriazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C8H16N4/c1-3-5-9-6-8-7-12(4-2)11-10-8/h7,9H,3-6H2,1-2H3

InChI Key

IFNNVCQZQRFKJL-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=N1)CC

Origin of Product

United States

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